molecular formula C21H16FN3OS B11202739 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-fluorobenzyl)urea

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-fluorobenzyl)urea

Cat. No.: B11202739
M. Wt: 377.4 g/mol
InChI Key: JDWUTEYIWLBCOT-UHFFFAOYSA-N
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Description

3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]UREA is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a phenyl group, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]UREA typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, followed by its coupling with a phenyl isocyanate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]UREA exerts its effects is complex and involves multiple molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through a combination of direct interactions with molecular targets and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]UREA
  • 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-BROMOPHENYL)METHYL]UREA

Uniqueness

Compared to similar compounds, 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]UREA is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.

Properties

Molecular Formula

C21H16FN3OS

Molecular Weight

377.4 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[(4-fluorophenyl)methyl]urea

InChI

InChI=1S/C21H16FN3OS/c22-16-9-5-14(6-10-16)13-23-21(26)24-17-11-7-15(8-12-17)20-25-18-3-1-2-4-19(18)27-20/h1-12H,13H2,(H2,23,24,26)

InChI Key

JDWUTEYIWLBCOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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